Acetyl histidine

Übersicht

Beschreibung

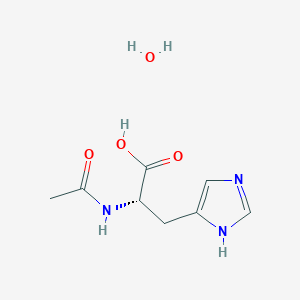

N-Acetyl-L-histidine (Acetyl Histidine) is a modified amino acid derived from L-histidine through acetylation of its α-amino group. Structurally, it retains the imidazole ring of histidine but features an acetyl group (-COCH₃) attached to the nitrogen atom of the amino terminus (Figure 1). This modification enhances its stability and alters its reactivity, making it suitable for pharmaceutical applications, including drug development and quality control (QC) processes .

This compound is implicated in biochemical pathways involving transacetylation, enzyme catalysis, and metal coordination. Its unique properties distinguish it from unmodified histidine and related histidine derivatives, such as histamine, carnosine, and phosphohistidine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetyl-L-histidine (monohydrate) can be synthesized through the acetylation of L-histidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as recrystallization to obtain the monohydrate form .

Industrial Production Methods: Industrial production of N-Acetyl-L-histidine (monohydrate) involves large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: N-Acetyl-L-histidine (monohydrate) can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidation products.

Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of N-Acetyl-L-histidine.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Significance

Neuroprotective Properties

N-acetyl-L-histidine is noted for its potential neuroprotective effects. Studies have shown that it may help in reducing oxidative stress in neuronal tissues, which is crucial for maintaining cognitive functions and preventing neurodegenerative diseases. Its presence in high concentrations in the brain suggests a role in protecting neural cells from damage .

Antioxidant Activity

The compound exhibits antioxidant properties, which are vital for combating oxidative stress in various tissues. Research indicates that N-acetyl-L-histidine can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular structures from oxidative damage .

Ophthalmological Applications

Cataract Prevention

One of the most notable applications of N-acetyl-L-histidine is its role in preventing cataract formation in fish models. Increased dietary histidine levels have been linked to elevated concentrations of N-acetyl-L-histidine in the lens, which correlates with reduced cataract severity. For instance, Atlantic salmon fed a histidine-enriched diet showed significant decreases in cataract incidence due to increased levels of N-acetyl-L-histidine .

Mechanism of Action

The proposed mechanism involves the synthesis of N-acetyl-L-histidine from histidine and acetate within the lens, where it acts as an osmolyte and antioxidant. The compound's ability to maintain lens transparency and prevent protein aggregation is crucial for eye health .

Nutritional Applications

Dietary Supplementation

N-acetyl-L-histidine has been explored as a dietary supplement due to its potential benefits in enhancing growth and metabolic functions in various animal species. Research indicates that appropriate levels of histidine supplementation can improve protein synthesis and overall growth performance in livestock and aquaculture .

Impact on Metabolic Health

In humans, dietary histidine (and by extension, its acetylated form) has been associated with improved metabolic profiles, including enhanced insulin sensitivity and reduced inflammation . This positions N-acetyl-L-histidine as a candidate for further research into nutritional strategies for managing metabolic disorders.

Case Studies

Wirkmechanismus

N-Acetyl-L-histidine (monohydrate) exerts its effects primarily through its role as an osmolyte. It helps maintain osmotic balance within cells by regulating water content and ion concentrations. In the lens of poikilothermic vertebrates, it functions as a molecular water pump, transporting water molecules and preventing cataract formation . The compound is synthesized from L-histidine and acetyl coenzyme A and is hydrolyzed by specific acylases in ocular fluids .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Acetyl Histidine vs. L-Histidine and Histamine

- Chemical Reactivity: Unlike L-histidine, this compound lacks a free α-amino group, reducing its participation in peptide bond formation. However, its acetylated amino group facilitates nucleophilic reactions at the imidazole ring, as seen in cobalt(II) coordination complexes. In alkaline conditions, this compound forms tetrahedral bis-complexes with cobalt(II), similar to histamine but distinct from L-histidine, which requires deprotonation of the pyrrole nitrogen for coordination .

- Instead, it serves as an acetyl donor in transacetylation reactions, such as aspirin-mediated lysine acetylation in endothelial nitric oxide synthase (eNOS) .

Table 1: Structural and Coordination Properties

| Compound | Key Functional Groups | Metal Coordination (Co²⁺) | Biological Role |

|---|---|---|---|

| L-Histidine | α-amino, imidazole | Octahedral (pH <12) | Protein synthesis, enzyme catalysis |

| This compound | Acetylated α-amino, imidazole | Tetrahedral (pH >12) | Transacetylation, drug development |

| Histamine | Imidazole, ethylamine | Tetrahedral | Immune response, neurotransmitter |

This compound vs. Phosphohistidine

- Stability and Detection : Phosphohistidine, a high-energy intermediate in bacterial two-component signaling systems, is acid-labile and challenging to isolate . In contrast, this compound is stable under physiological conditions, making it easier to study and utilize in synthetic applications.

- Enzymatic Mechanisms: Phosphohistidine is formed via ATP-dependent phosphorylation in histidine kinases (e.g., VanS in E. coli ), whereas this compound participates in acetyl transfer reactions.

This compound vs. Carnosine and Anserine

- Proton Buffering: Histidine-related dipeptides like carnosine (β-alanyl-histidine) and anserine (β-alanyl-1-methylhistidine) are major contributors to intracellular pH buffering in vertebrate muscle.

- Therapeutic Potential: While carnosine has antioxidant and anti-glycation properties, this compound’s applications are primarily in drug formulation and analytical chemistry due to its stability and solubility .

Enzymatic and Metabolic Roles

Role in Acyltransferase Mechanisms

This compound shares functional parallels with histidine-containing acyltransferases, such as BAHD family enzymes (e.g., VpAAT1). These enzymes utilize a conserved HXXXD motif, where histidine acts as a catalytic base for acetyl transfer. This compound’s acetyl group can mimic this activity in non-enzymatic transacetylation, as observed in aspirin’s acetylation of eNOS lysine residues .

Table 2: Comparison of Acyl Transfer Mechanisms

Interaction with Metalloenzymes

In enzymes like ELOVL7 (fatty acid elongase), conserved histidine residues coordinate substrates during catalysis. Mutation of these histidines in TACAN, a structurally homologous protein, alters coenzyme-A binding . This compound’s acetyl group could sterically hinder such interactions, distinguishing it from unmodified histidine in metalloenzyme active sites.

Biologische Aktivität

Acetyl histidine, specifically N-acetyl-L-histidine (NAH), is a derivative of the amino acid histidine that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, physiological roles, and implications in various studies.

N-acetyl-L-histidine is formed by the acetylation of the amino acid histidine. This modification can influence the compound's solubility, stability, and biological interactions. The acetyl group enhances the lipophilicity of histidine, potentially affecting its transport across biological membranes.

Biological Functions

-

Antioxidant Activity :

- NAH has been identified as a significant antioxidant in various biological systems. In studies involving fish, increased dietary histidine led to elevated levels of NAH in the lens, which correlated with reduced cataract formation, suggesting a protective role against oxidative stress in ocular tissues .

- Neurological Implications :

- Anti-inflammatory Effects :

The biological activity of this compound is attributed to several mechanisms:

-

Histone Acetylation :

Acetylation is a critical post-translational modification that regulates gene expression. Studies have shown that NAH can influence histone acetylation patterns, which may affect cellular responses to stress and inflammation . -

Interaction with Cellular Pathways :

NAH has been implicated in modulating pathways such as the Peroxisome proliferator-activated receptor (PPAR) signaling pathway. This modulation may influence lipid metabolism and energy homeostasis .

Table 1: Summary of Key Studies on this compound

Analyse Chemischer Reaktionen

Degradation and Hydrolysis

NAH undergoes hydrolysis via NAH deacetylase (EC 3.5.1.34), regenerating histidine and acetate :This reaction is compartmentalized in teleost fish, where hydrolysis occurs extracellularly in ocular fluid, followed by histidine reuptake .

Hydrolysis Kinetics in Fish Lens:

| Parameter | Value | Source |

|---|---|---|

| 12 μmol/min/mg | ||

| pH Optimum | 6.8–7.2 |

4-Hydroxynonenal (HNE) Modification

The imidazole ring of NAH reacts with lipid peroxidation product HNE via Michael addition , forming stable adducts :Key Observations:

- Reaction yields stoichiometric loss of histidine residues .

- Adducts are reducible by NaBH, forming stable derivatives detectable via -labeling .

Chlorination Reactions

NAH reacts with hypochlorous acid (HOCl) under disinfection conditions, forming β-cyanoalanine as the dominant product :Reactivity Comparison (vs. Tyrosine):

| Parameter | Histidine | Tyrosine |

|---|---|---|

| Reaction Half-life | 12–24 h | 15–30 min |

| Major Product | β-cyanoalanine (50% yield) | Dichlorotyrosine |

| Low-MW Byproducts | ≤7% (e.g., trihalomethanes) | ≥30% |

Photooxygenation and Crosslinking

Exposure to singlet oxygen () in the presence of photosensitizers (e.g., Rose Bengal) leads to imidazole ring oxidation , producing hydrated imidazolone derivatives :Mechanistic Insights:

- pH-dependent tautomerization influences product distribution .

- Crosslinking with adjacent histidine residues forms His-His dimers .

Phosphorylation and Transacetylation

NAH participates in phosphoryl transfer reactions, forming 3-phosphohistidine under alkaline conditions :Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| pH | 8.5 | |

| Temperature | 40°C |

Esterification and Derivatization

NAH reacts with diazomethane to form methyl esters , facilitating analytical derivatization :Synthetic Yield:

| Condition | Yield |

|---|---|

| Methanol, HSO | 75–80% |

| Room Temperature, 4h | 65% |

Oxidative Pathways

NAH is oxidized by reactive oxygen species (ROS) to form imidazoleacetaldehyde and imidazoleacetic acid , intermediates in histamine catabolism .

Oxidation Products:

Comparative Reactivity

NAH’s imidazole ring exhibits lower electrophilic reactivity compared to free histidine due to acetyl group stabilization .

Reactivity Ranking (Amino Acids):

- Cysteine

- Methionine

- Tyrosine

- Histidine

- Tryptophan

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying acetyl histidine in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for precise quantification. Method validation should include parameters like linearity (1–100 µM range), limit of detection (LOD < 0.5 µM), and intra-day/inter-day precision (<5% RSD) . For regulatory compliance (e.g., ANDA), ensure protocols align with ICH guidelines for specificity and robustness, including spike-recovery tests in matrices like plasma or tissue homogenates .

Q. How does this compound participate in histidine metabolism, and what are its downstream metabolites?

this compound is metabolized via two pathways: (1) deacetylation to free histidine by histidine deacetylases, followed by decarboxylation to histamine, and (2) direct conversion to 3-methylhistidine via methylation. Use isotopically labeled tracers (e.g., ¹³C-acetyl histidine) with LC-MS/MS to track flux in in vitro models (e.g., hepatocyte cultures) .

Q. What are the key considerations for stabilizing this compound in experimental buffers?

this compound is prone to hydrolysis at extreme pH (<3 or >9). Use neutral buffers (pH 6.5–7.5) with 1–5 mM EDTA to chelate metal ions that catalyze degradation. For long-term storage, lyophilize samples at −80°C under nitrogen to prevent oxidation .

Q. How can researchers distinguish between enzymatic and non-enzymatic acetylation of histidine in proteins?

Employ in vitro assays with acetyl-CoA and site-directed mutagenesis of putative acetyltransferase binding sites (e.g., H399A substitution in E. coli E2 component). Use MS/MS to confirm acetylation at specific residues (e.g., His¹⁵⁶) and compare kinetics in wild-type vs. knockout models .

Advanced Research Questions

Q. How to design a study resolving contradictory data on this compound’s role in enzyme catalysis?

For mechanistic conflicts (e.g., intra- vs. inter-chain acetyl transfer in pyruvate dehydrogenase), use complementary in vitro systems:

- Kinetic assays : Compare activity of 1-lip E2ec (single lipoyl domain) vs. 3-lip E2ec (wild-type) under varying acetyl-CoA concentrations .

- Structural analysis : Perform cryo-EM or X-ray crystallography (resolution ≤2.5 Å) to visualize histidine-acetyl interactions in active sites .

- Computational modeling : Apply molecular dynamics simulations (e.g., GROMACS) to assess hydrogen bonding between acetyl groups and catalytic histidine residues .

Q. What strategies mitigate batch-to-batch variability in this compound used for peptide synthesis?

- Quality control : Require suppliers to provide NMR (¹H, ¹³C) and FT-IR spectra confirming >98% purity and absence of diketopiperazine byproducts.

- In-house validation : Perform MALDI-TOF MS post-synthesis to verify acetylation efficiency in peptide chains (e.g., Ac-His-Gly-Lys) .

Q. How to integrate multi-omics data to study this compound’s metabolic network?

Combine:

- Metabolomics : Targeted LC-MS quantification of this compound and intermediates (e.g., urocanate).

- Proteomics : SILAC labeling to identify acetyltransferase/deacetylase expression changes.

- Transcriptomics : RNA-seq of histidine biosynthesis genes (e.g., HAL, HGD). Use KEGG pathway enrichment (e.g., map00240) and hierarchical clustering to prioritize nodes .

Q. What experimental controls are critical when studying this compound’s epigenetic effects?

- Negative controls : Use non-acetylated histidine analogs (e.g., L-histidine methyl ester) to rule out nonspecific binding.

- Pharmacological inhibitors : Treat cells with trichostatin A (HDAC inhibitor) or CPTH2 (acetyltransferase inhibitor) to confirm enzyme-dependent effects .

Q. How to validate the specificity of antibodies targeting acetylated histidine residues?

- Peptide arrays : Test cross-reactivity against 15-mer peptides with acetylated lysine/arginine.

- Competitive ELISA : Pre-incubate antibodies with this compound (0.1–10 µM) to assess signal reduction.

- Knockout validation : Use CRISPR-Cas9-edited cell lines lacking histidine acetyltransferases (e.g., HAT1−/−) .

Q. What statistical approaches resolve conflicting results in this compound’s biomarker potential?

Apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish true biomarkers from confounding variables. For longitudinal studies, use mixed-effects models to account for intra-subject variability. Validate findings in independent cohorts with ≥80% power .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWSDQRXCOJSFC-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021292 | |

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39145-52-3 | |

| Record name | Acetyl histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLHISTIDINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.